molecular formula C17H16O2 B8237255 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol

Cat. No.: B8237255
M. Wt: 252.31 g/mol
InChI Key: ZUTFBXFRQBUDNH-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol is an organic compound with the molecular formula C17H16O2 It is a derivative of naphthalene, featuring a methoxy group and a phenol group attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol typically involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone. This process can be carried out using various reagents and conditions, such as acidic or basic hydrolysis . The reaction conditions need to be carefully controlled to ensure the selective demethylation of the methoxy group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-15-9-10-17-13(11-15)3-2-4-16(17)12-5-7-14(18)8-6-12/h4-11,18H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFBXFRQBUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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